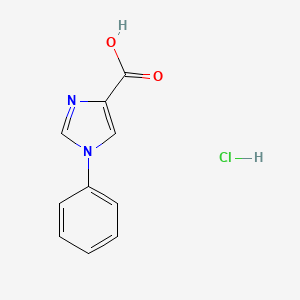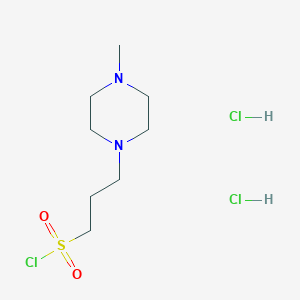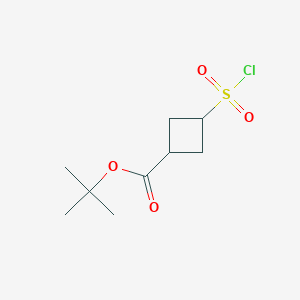![molecular formula C10H8ClNO2 B3380585 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile CAS No. 198226-62-9](/img/structure/B3380585.png)
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile
描述
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is an organic compound characterized by the presence of a chloro group, an epoxide ring, and a benzonitrile moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile typically involves the reaction of 2-chloro-6-hydroxybenzonitrile with epichlorohydrin. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the epoxide ring. The reaction proceeds as follows:
- Dissolve 2-chloro-6-hydroxybenzonitrile in a suitable solvent, such as dimethylformamide or dimethyl sulfoxide.
- Add epichlorohydrin to the reaction mixture.
- Introduce the base (e.g., sodium hydroxide) to the mixture and stir at an elevated temperature (e.g., 60-80°C) for several hours.
- After completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Epoxide ring-opening: The epoxide ring is susceptible to nucleophilic attack, leading to ring-opening reactions with nucleophiles like water, alcohols, or amines.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) at elevated temperatures.
Epoxide ring-opening: Acidic or basic conditions with nucleophiles such as hydrochloric acid, sodium hydroxide, or primary amines.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic substitution: Formation of substituted derivatives with functional groups like azides, thiols, or ethers.
Epoxide ring-opening: Formation of diols, amino alcohols, or other functionalized derivatives.
Reduction: Formation of primary amines from the nitrile group.
科学研究应用
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile finds applications in various scientific research fields, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and as a precursor for bioactive compounds.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
作用机制
The mechanism of action of 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile depends on its specific application. In general, the compound can interact with biological targets through its reactive functional groups. The epoxide ring can form covalent bonds with nucleophilic sites in biomolecules, potentially leading to biological effects. The nitrile group may also participate in interactions with enzymes or receptors, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
2-Chloro-6-hydroxybenzonitrile: Lacks the epoxide ring, making it less reactive in certain chemical transformations.
2-Chloro-6-methoxybenzonitrile: Contains a methoxy group instead of the epoxide ring, resulting in different reactivity and applications.
2-Chloro-6-[(oxiran-2-yl)methoxy]benzaldehyde: Similar structure but with an aldehyde group instead of the nitrile group, leading to different chemical behavior.
Uniqueness
2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile is unique due to the presence of both the chloro and epoxide functional groups, which impart distinct reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse products makes it valuable in research and industrial applications.
属性
IUPAC Name |
2-chloro-6-(oxiran-2-ylmethoxy)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO2/c11-9-2-1-3-10(8(9)4-12)14-6-7-5-13-7/h1-3,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZIIOALBOLNJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=C(C(=CC=C2)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627229 | |
| Record name | 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198226-62-9 | |
| Record name | 2-Chloro-6-[(oxiran-2-yl)methoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30627229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-1H-1,2,3-triazole-5-carboxylic acid](/img/structure/B3380521.png)
![N-[(2,6-dimethoxyphenyl)methyl]acetamide](/img/structure/B3380525.png)
![3-[(1H-1,2,3-triazol-1-yl)methyl]pyrrolidin-3-ol dihydrochloride](/img/structure/B3380538.png)
![4-Azatricyclo[5.2.2.0,2,6]undecane hydrochloride](/img/structure/B3380546.png)







